molecular formula C7H4BrIN2 B1383264 6-Bromo-4-iodobenzimidazole CAS No. 1616094-32-6

6-Bromo-4-iodobenzimidazole

Cat. No.: B1383264
CAS No.: 1616094-32-6
M. Wt: 322.93 g/mol
InChI Key: ULARYZPZDKMXEI-UHFFFAOYSA-N
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Description

6-Bromo-4-iodobenzimidazole is an organic compound that belongs to the benzimidazole family. It has the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties.

Mechanism of Action

Target of Action

6-Bromo-4-iodobenzimidazole is an organic compound that belongs to the benzimidazole familyBenzimidazoles are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Action Environment

5 M H2SO4, basic media, 01 M NaOH or salt solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodobenzimidazole typically involves the substitution reactions of benzimidazole derivatives. One common method is the halogenation of benzimidazole at specific positions to introduce bromine and iodine atoms. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodobenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

6-Bromo-4-iodobenzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-iodobenzimidazole: Similar in structure but with different positions of bromine and iodine atoms.

    6-Chloro-4-iodobenzimidazole: Contains a chlorine atom instead of bromine.

    4,6-Diiodobenzimidazole: Contains two iodine atoms instead of one bromine and one iodine.

Uniqueness

6-Bromo-4-iodobenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-4-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARYZPZDKMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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